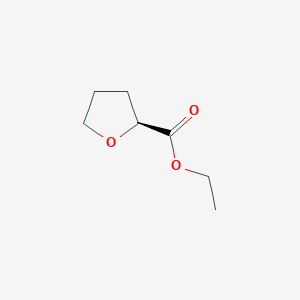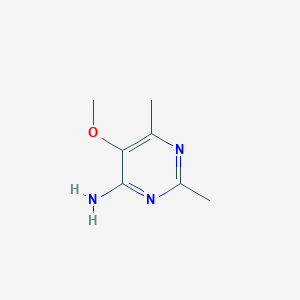
5-Methoxy-2,6-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,6-dimethylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4-amine with methoxy-containing reagents under specific conditions to introduce the methoxy group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-Methoxy-2,6-dimethylpyrimidin-4-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: This compound shares structural similarities with 5-Methoxy-2,6-dimethylpyrimidin-4-amine and exhibits similar reactivity and applications.
4-Amino-5-chloro-2,6-dimethylpyrimidine:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methoxy group at the 5-position and the amino group at the 4-position allows for unique interactions with biological targets and chemical reagents .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-methoxy-2,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3,(H2,8,9,10) |
Clé InChI |
PJGYZEPWZHLGDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



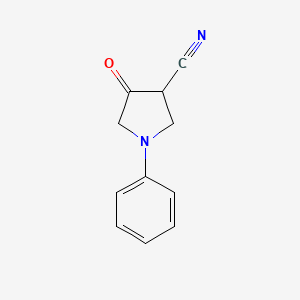


![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)

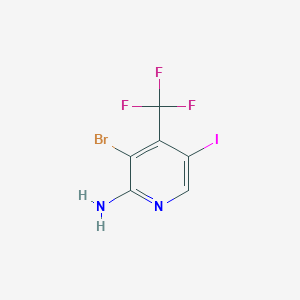
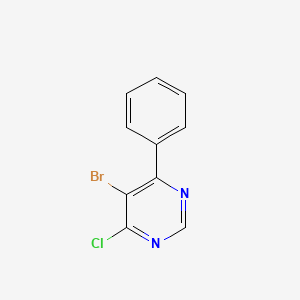
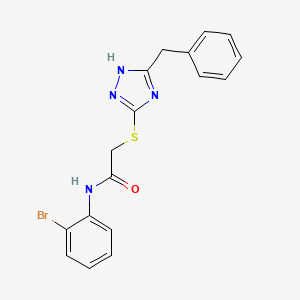

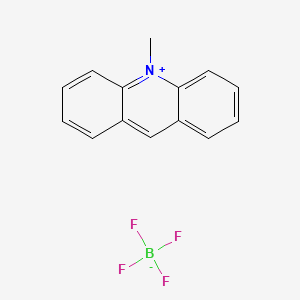
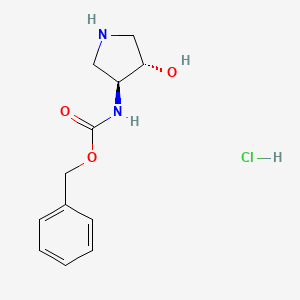
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
